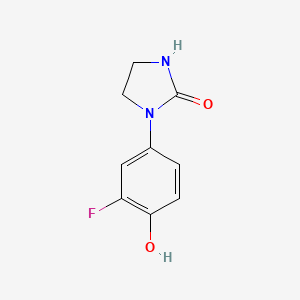

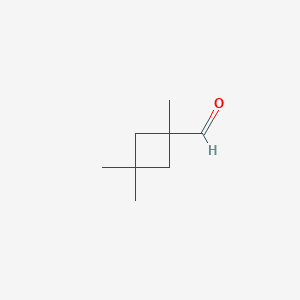

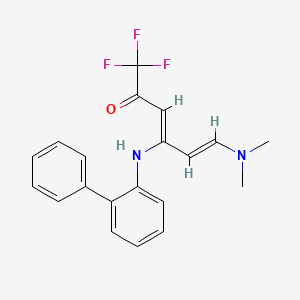

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one is a chemical compound that falls under the category of imidazolidin-2-ones . Imidazolidin-2-ones are a type of urea-derived N-heterocycles . They are characterized by a broad range of physiological activity and may have practical applications as insecticides, plant growth regulators, fungicides, and antibacterials .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including 1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one, is based on the interaction of α-dicarbonyl compounds with ureas . The reactions of perfluorodiacetyl with urea, N,N’-dimethyl- and N,N’-diethylureas produced the cis and trans isomers of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-ones in 60-90% yields .Molecular Structure Analysis

The molecular structures of cis-4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one, trans-4,5-dihydroxy-1,3-dimethyl-4,5-bis (trifluoromethyl)imidazolidin-2-one, and 5-hydroxy-1,3-di-methyl-5-trifluoromethylimidazolidine-2,4-dione were studied by X-ray structural analysis .Chemical Reactions Analysis

The reaction of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis- (trifluoro-methyl)-2,4,6,8-tetraazobicyclo [3.3.0]octane-3,7-dione in 88% yield . The analogous reaction of 1,3-di-methyl- and 1,3-diethylimidazolidin-2-ones with urea, N,N’-dimethyl- and N,N’-diethylureas led to the formation of 5-hydroxy-1,3-dimethyl (diethyl)-5-trifluoromethylimidazolidine-2,4-diones (hydantoins) in 60-87% yields .Wissenschaftliche Forschungsanwendungen

a. Kinase Inhibitors: NNC94483 derivatives have been investigated as kinase inhibitors due to their ability to modulate cellular signaling pathways. These compounds may target specific kinases involved in cancer, inflammation, and other diseases.

b. Antiviral Agents: Researchers have explored NNC94483 analogs as potential antiviral agents. Their structural features make them promising candidates for inhibiting viral enzymes or interfering with viral replication.

c. Anti-inflammatory Compounds: The hydroxyphenyl group in NNC94483 contributes to its anti-inflammatory properties. Scientists have studied its derivatives for their potential in managing inflammatory conditions.

a. Metal-Catalyzed Reactions: Researchers have utilized NNC94483-based ligands in metal-catalyzed reactions. These ligands enhance selectivity and efficiency in various transformations, such as cross-coupling reactions and asymmetric synthesis.

b. Carbonylation Reactions: NNC94483 derivatives have been employed in carbonylation reactions, leading to the formation of imidazolidin-2-ones. These reactions provide a straightforward route to access this important heterocyclic motif.

Miscellaneous Applications

Beyond the mentioned fields, NNC94483 derivatives have been explored in diverse contexts, including:

a. Materials Science: Researchers have investigated their potential as building blocks for functional materials, such as polymers or supramolecular assemblies.

b. Agrochemicals: NNC94483 analogs may find applications in crop protection or pest control due to their structural versatility.

For reference:

- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones (Review article)

- NNC94483 Product Information

- Benchchem Product Details

Eigenschaften

IUPAC Name |

1-(3-fluoro-4-hydroxyphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-7-5-6(1-2-8(7)13)12-4-3-11-9(12)14/h1-2,5,13H,3-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBJDQNFJPLBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2801762.png)

![2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2801763.png)

![N~3~-(3,4-dimethoxyphenethyl)-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2801772.png)

![N-(4-butylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801773.png)

![trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride](/img/structure/B2801778.png)

![ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2801783.png)